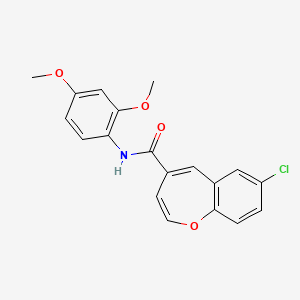

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring system, which is a seven-membered ring containing both oxygen and nitrogen atoms. The compound also features a chloro substituent at the 7-position and a carboxamide group at the 4-position, along with two methoxy groups on the phenyl ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxybenzylamine derivative.

Introduction of the Chloro Substituent: Chlorination at the 7-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Methoxylation of the Phenyl Ring: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used in the presence of a base or under neutral conditions.

Major Products Formed:

Oxidation: Hydroxylated derivatives of the compound.

Reduction: Amines or alcohols derived from the carboxamide group.

Substitution: Derivatives with different substituents replacing the chloro group.

Aplicaciones Científicas De Investigación

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interaction with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Modulation of Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

- 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine

- 7-chloro-N-(2,4-dimethoxyphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide

Comparison:

- Structural Differences: While these compounds share the 7-chloro-N-(2,4-dimethoxyphenyl) moiety, they differ in their core ring systems (benzoxepine vs. quinazoline vs. quinoline).

- Biological Activity: The differences in ring systems can lead to variations in biological activity, receptor binding affinity, and overall pharmacological profiles.

- Unique Features: 7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring, which imparts distinct chemical and biological properties compared to the quinazoline and quinoline derivatives.

Actividad Biológica

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the class of benzoxepines, which are known for their diverse biological activities. This compound's unique structure, characterized by a chloro group and methoxy substitutions, suggests potential interactions with various biological targets, making it of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3, with a molecular weight of approximately 363.8 g/mol. The compound features a benzoxepine core, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O3 |

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | This compound |

| Structural Features | Benzoxepine core with chloro and methoxy groups |

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within the body. The presence of the chloro group may enhance its binding affinity to certain biological targets, while the methoxy groups could influence its pharmacokinetic properties.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, affecting signaling pathways.

Biological Activity

Research has indicated that this compound exhibits promising biological activities, particularly in the following areas:

-

Anticancer Activity:

- Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. The exact mechanism is under investigation but may involve the modulation of apoptotic pathways.

-

Antimicrobial Properties:

- The compound has shown activity against various bacterial strains in vitro. Its antimicrobial efficacy is thought to stem from its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

-

Neuroprotective Effects:

- Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry reported that derivatives of benzoxepines, including this compound, demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .

- Antimicrobial Activity Assessment: Research published in Pharmaceutical Biology evaluated the antimicrobial potential of various benzoxepine derivatives. The study found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide | Anticancer and antimicrobial properties | Different phenyl substituents may affect activity |

| 7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide | Similar anticancer effects | Bromination may enhance certain interactions |

| N-(2-methylphenyl)-7-chloro-1-benzoxepine-4-carboxamide | Variable pharmacological properties | Differences in substituents impact overall activity |

Propiedades

IUPAC Name |

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-15-4-5-16(18(11-15)24-2)21-19(22)12-7-8-25-17-6-3-14(20)10-13(17)9-12/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAUSCVGKVXXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.